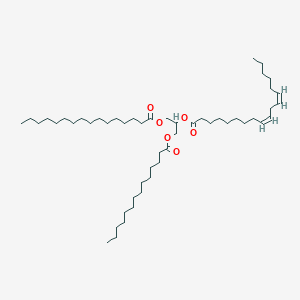
(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Overview
Description
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol that contains myristic acid, linoleic acid, and palmitic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is found in palm and vegetable oils . Triacylglycerols are a type of lipid that play a crucial role in energy storage and metabolism in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves the esterification of glycerol with myristic acid, linoleic acid, and palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods: In industrial settings, the production of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves the extraction of the compound from natural sources like palm and vegetable oils. The oils are subjected to processes such as fractionation and purification to isolate the desired triacylglycerol. Advanced techniques like gas chromatography and high-performance liquid chromatography are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the triacylglycerol can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Methanol or ethanol, along with a catalyst like sodium methoxide, is used for transesterification.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Free fatty acids (myristic acid, linoleic acid, palmitic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Scientific Research Applications
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol has a wide range of applications in scientific research:
Biology: The compound is studied for its role in cellular metabolism and energy storage. It is also used in research on lipid metabolism and related disorders.
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves its metabolism in the body to release free fatty acids and glycerol. These metabolites are then utilized in various biochemical pathways:
Energy Production: The free fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP.
Cell Signaling: The metabolites can act as signaling molecules, influencing processes like inflammation and cell proliferation.
Lipid Metabolism: The compound plays a role in the synthesis and breakdown of other lipids, contributing to overall lipid homeostasis in the body.
Comparison with Similar Compounds
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol can be compared with other triacylglycerols that have different fatty acid compositions:
1-Palmitoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: This compound contains oleic acid instead of myristic acid.
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: This compound contains oleic acid instead of linoleic acid.
1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: This compound contains stearic acid instead of myristic acid.
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,24-25,48H,4-15,17-18,20-23,26-47H2,1-3H3/b19-16-,25-24- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKUMPGWKUOMN-IZGAEGEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


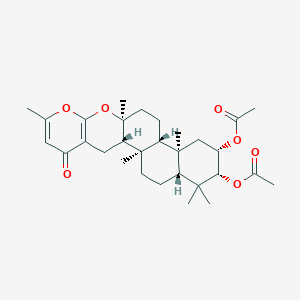
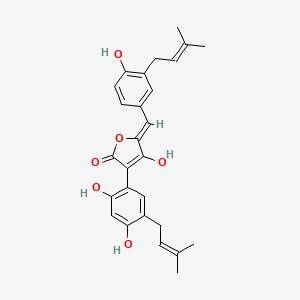
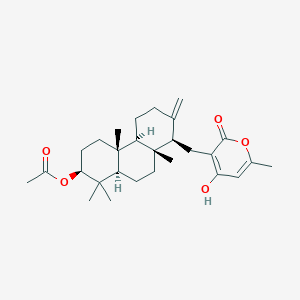
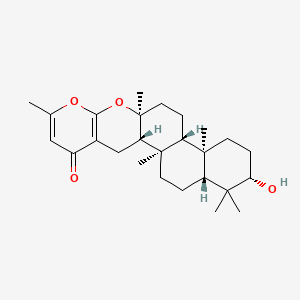
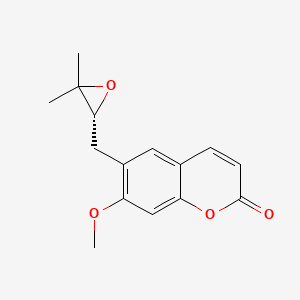
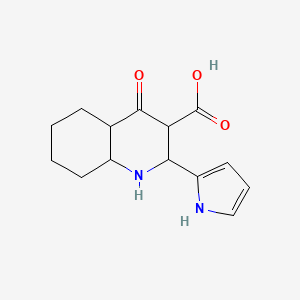
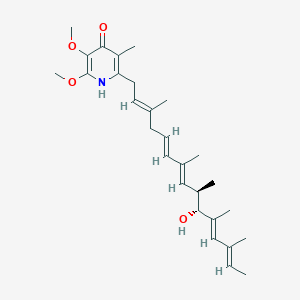
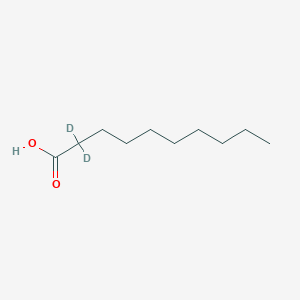
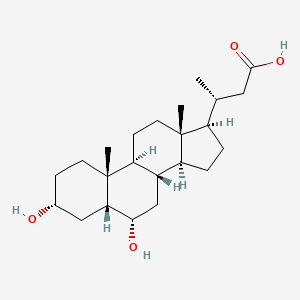
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3026001.png)
![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)
